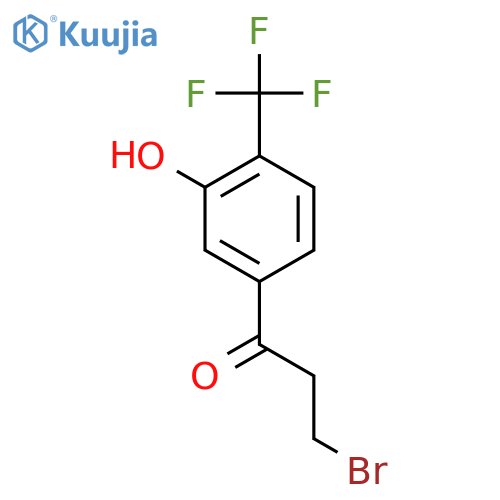

Cas no 1261448-39-8 (3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone)

1261448-39-8 structure

商品名:3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone

CAS番号:1261448-39-8

MF:C10H8BrF3O2

メガワット:297.068532943726

CID:4984726

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone

-

- インチ: 1S/C10H8BrF3O2/c11-4-3-8(15)6-1-2-7(9(16)5-6)10(12,13)14/h1-2,5,16H,3-4H2

- InChIKey: ABTLHZVHJHKXCO-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(C(F)(F)F)=C(C=1)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 255

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013006899-250mg |

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone |

1261448-39-8 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A013006899-500mg |

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone |

1261448-39-8 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A013006899-1g |

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone |

1261448-39-8 | 97% | 1g |

$1504.90 | 2023-09-03 |

3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1261448-39-8 (3-Bromo-3'-hydroxy-4'-(trifluoromethyl)propiophenone) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量